molecular formula C10H8FN3 B8769785 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-fluoro-2-methyl-

1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-fluoro-2-methyl-

Cat. No.: B8769785
M. Wt: 189.19 g/mol
InChI Key: ITYNGXXXGFNZPN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-fluoro-2-methyl- is a useful research compound. Its molecular formula is C10H8FN3 and its molecular weight is 189.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-fluoro-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-fluoro-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

2-(5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

InChI

InChI=1S/C10H8FN3/c1-6-8(2-3-12)9-4-7(11)5-13-10(9)14-6/h4-5H,2H2,1H3,(H,13,14)

InChI Key

ITYNGXXXGFNZPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)N=CC(=C2)F)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mannich reagent (0.8 ml, prepared according to Liebigs (1971) Ann. Chem., 743, 95-111) was added under stirring to pre-cooled (-78° C.) 5-fluoro-2-methylpyrrolo[2,3-b]pyridine (0.33 g, 2.2 mmol) under argon. The flask containing the reaction mixture was then placed in an ice bath and stirring was continued to give a white suspension. The ice lumps melted within 2 h and the resulting water bath was allowed attain room temperature. After 24 h almost all suspension had dissolved. The reaction mixture was cooled in an ice bath, diluted with deinionized water (8 ml) and extracted with diethyl ether (2×5 ml) to remove some remaining starting material and a by-product (propably the corresponding Mannich dimer). Sodium cyanide (1.08 g, 0.022 mol) was added to the water phase, assumed to contain 3-(dimethylaminomethyl)-5-fluoro-2-methylpyrrolo[2,3 -b]pyridine, and the resulting solution was refluxed for 2 h to afford a suspension which was isolated by filtration. Purification by flash chromatography (SiO 2 /CH2Cl2 :MeOH 19:1) gave 0.28 g (67%, two steps) of 3-(cyanomethyl)-5-fluoro-2-methylpyrrolo[2,3-b]pyridine.
[Compound]
Name
Mannich reagent
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.08 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
3-(dimethylaminomethyl)-5-fluoro-2-methylpyrrolo[2,3 -b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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